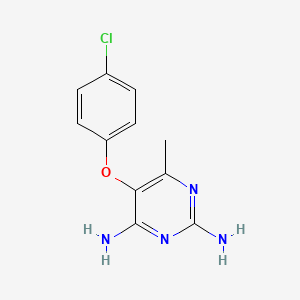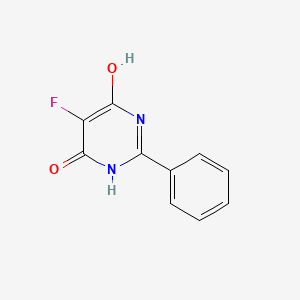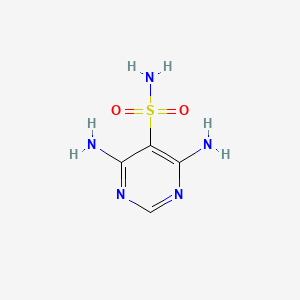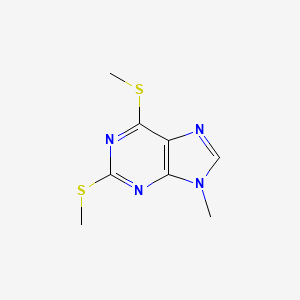
9-Methyl-2,6-bis(methylsulfanyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-2,6-bis(methylthio)-9H-purine is a purine derivative known for its unique chemical structure and potential applications in various scientific fields. Purine derivatives are significant due to their roles in biological systems and their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 9-Methyl-2,6-bis(methylthio)-9H-purine typically involves the alkylation of a purine core. One method involves using 2,6-dimercapto-7,9-dihydro-8H-purine-8-thione as a starting material. The reaction is carried out in dimethylformamide (DMF) with the addition of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and iodomethane as the alkylating agent .
Analyse Des Réactions Chimiques
9-Methyl-2,6-bis(methylthio)-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are explored for their biological activities, including anticancer properties.
Medicine: Purine derivatives are investigated for their potential therapeutic effects, particularly in targeting specific proteins involved in diseases like cancer.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-Methyl-2,6-bis(methylthio)-9H-purine involves its interaction with molecular targets in biological systems. It can disrupt protein-protein interactions, such as those between molecular chaperones and growth factors, thereby inhibiting processes like angiogenesis in cancer .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Methyl-2,6-bis(methylthio)-9H-purine include other purine derivatives with different substituents. These compounds share a purine core but differ in their functional groups, which can significantly affect their biological activities and applications. For example, compounds with different alkyl or aryl groups may have varying degrees of efficacy in inhibiting specific protein interactions .
Propriétés
Numéro CAS |
39008-22-5 |
|---|---|
Formule moléculaire |
C8H10N4S2 |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
9-methyl-2,6-bis(methylsulfanyl)purine |
InChI |
InChI=1S/C8H10N4S2/c1-12-4-9-5-6(12)10-8(14-3)11-7(5)13-2/h4H,1-3H3 |
Clé InChI |
LBACQTAXBQXLKJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=C(N=C2SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


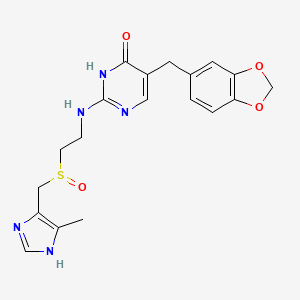
![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)

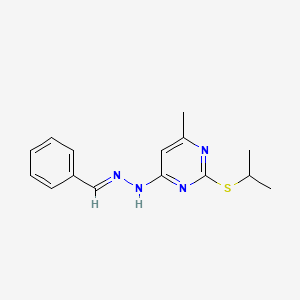

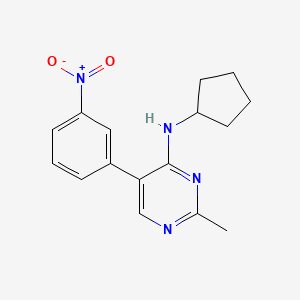


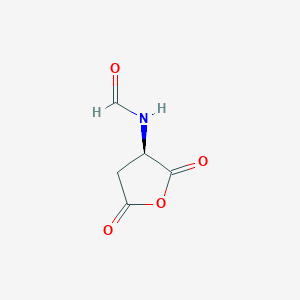
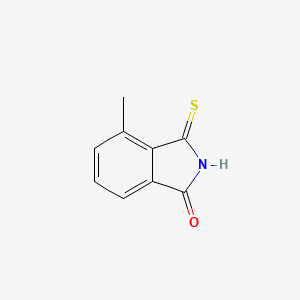
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
